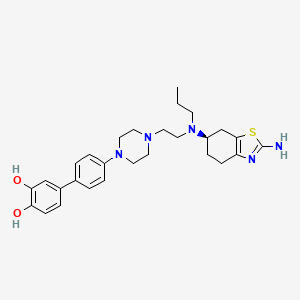

Tau-aggregation-IN-1

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H37N5O2S |

|---|---|

Peso molecular |

507.7 g/mol |

Nombre IUPAC |

4-[4-[4-[2-[[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol |

InChI |

InChI=1S/C28H37N5O2S/c1-2-11-32(23-8-9-24-27(19-23)36-28(29)30-24)15-12-31-13-16-33(17-14-31)22-6-3-20(4-7-22)21-5-10-25(34)26(35)18-21/h3-7,10,18,23,34-35H,2,8-9,11-17,19H2,1H3,(H2,29,30)/t23-/m1/s1 |

Clave InChI |

IGXNQKRXZZPFHF-HSZRJFAPSA-N |

SMILES isomérico |

CCCN(CCN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)O)[C@@H]4CCC5=C(C4)SC(=N5)N |

SMILES canónico |

CCCN(CCN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)O)C4CCC5=C(C4)SC(=N5)N |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Tau Aggregation Inhibition: A Technical Guide on Methylene Blue as a Prototypical Inhibitor

Disclaimer: "Tau-aggregation-IN-1" does not correspond to a publicly documented or characterized chemical entity. This guide utilizes Methylene Blue (MB), a well-researched phenothiazine compound, as a representative Tau aggregation inhibitor to illustrate the core principles, experimental validation, and mechanistic pathways relevant to this class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The aggregation of the microtubule-associated protein Tau into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. Inhibition of this aggregation process is a primary therapeutic strategy. Methylene Blue (MB), one of the first identified Tau aggregation inhibitors, serves as a crucial tool for understanding the molecular mechanisms underlying this inhibition. This guide provides an in-depth analysis of MB's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mechanism of MB involves the oxidation of cysteine residues within the Tau protein, which prevents the conformational changes necessary for aggregation. Additionally, MB exerts neuroprotective effects through the induction of autophagy and the activation of the Nrf2/ARE antioxidant pathway.

Mechanism of Action

Methylene Blue's primary mode of action as a Tau aggregation inhibitor is multifaceted, involving direct interaction with the Tau protein and modulation of cellular stress response and protein clearance pathways.

Direct Inhibition via Cysteine Oxidation

The core inhibitory action of MB on Tau aggregation is attributed to its ability to oxidize specific cysteine residues (Cys-291 and Cys-322 in the longest Tau isoform) within the microtubule-binding repeat domain of the Tau protein.[1][2][3] This domain is critical for the beta-sheet formation that drives filament assembly.[4]

The oxidized form of Methylene Blue, methylthioninium (MT+), catalyzes the formation of disulfide bonds within and between Tau monomers.[1][2] This covalent modification locks the Tau protein in a conformation that is incompetent for aggregation, thereby preventing the formation of paired helical filaments (PHFs) and subsequent neurofibrillary tangles.[1] It is important to note that while MB is effective at inhibiting the formation of Tau fibrils, some studies suggest it may lead to an increase in granular Tau oligomers.[5]

Induction of Autophagy

Methylene Blue has been shown to induce macroautophagy (hereafter referred to as autophagy), a cellular process for degrading and recycling damaged organelles and aggregated proteins.[6][7] This provides an alternative mechanism for clearing pathological Tau species. MB activates the 5' adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis and autophagy.[8][9] Activated AMPK can then initiate the formation of autophagosomes, which engulf Tau aggregates and deliver them to lysosomes for degradation. This effect appears to be independent of the mTOR signaling pathway, another major regulator of autophagy.[8]

Activation of the Nrf2/ARE Pathway

Methylene Blue also confers neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[10][11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. MB, through its redox-cycling properties, promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the ARE in the promoter regions of target genes, upregulating antioxidant defenses and reducing inflammation, which are secondary pathologies in tauopathies.[10][13]

Quantitative Data Summary

The efficacy of Methylene Blue has been quantified in various in vitro and in vivo models. The following tables summarize key data points.

| Assay Type | Tau Construct | Inducer | IC50 Value | Reference |

| Thioflavin T Aggregation Assay | Tau Repeat Domain (K19) | Arachidonic Acid | ~1.9 µM | (Taniguchi et al., 2005) |

| Filter Trap Assay | Tau Repeat Domain (K19) | Arachidonic Acid | ~3.5 µM | (Chang et al., 2009) |

Table 1: In Vitro Inhibition of Tau Aggregation by Methylene Blue.

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| P301S Tau Transgenic Mice | 4 mg/kg or 40 mg/kg in diet | 1 to 10 months | Reduced Tau pathology, inflammation, and oxidative damage. Improved behavioral deficits. | [10][11] |

| P301L Tau Transgenic Mice | Oral administration | 5 months | Reduced detergent-insoluble phospho-Tau. | [14] |

| TauΔK Transgenic Mice | 20 mg/kg in drinking water | 14.5 months (preventive) | Preserved cognition, decreased insoluble Tau, upregulated protein degradation systems. | [15][16] |

Table 2: In Vivo Efficacy of Methylene Blue in Tauopathy Mouse Models.

Detailed Experimental Protocols

In Vitro Tau Aggregation Assay (Thioflavin T)

This assay monitors the formation of beta-sheet-rich Tau fibrils in real-time using the fluorescent dye Thioflavin T (ThT).

Materials:

-

Recombinant Tau protein (e.g., full-length 2N4R or a repeat domain fragment like K18/K19).

-

Aggregation Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (DTT added fresh).[17]

-

Aggregation Inducer: Heparin (e.g., 2.5 µM final concentration) or Arachidonic Acid.[18]

-

Thioflavin T (ThT) Stock Solution: 1-3 mM in water, filtered and stored in the dark.[17][19]

-

Methylene Blue Stock Solution: Prepared in water or DMSO.

-

96-well black, clear-bottom plates.[18]

-

Plate reader with fluorescence capabilities.

Procedure:

-

Prepare the reaction mixture in each well of the 96-well plate. A typical final reaction volume is 80-100 µL.[18]

-

The final concentrations of reagents should be:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in the plate reader.

-

Measure ThT fluorescence at regular intervals (e.g., every 2-5 minutes) with excitation at ~440-450 nm and emission at ~480-510 nm.[17][18]

-

Plot fluorescence intensity versus time to generate aggregation kinetics curves. The IC50 value is determined by measuring the reduction in maximal fluorescence at the plateau phase across a range of MB concentrations.

In Vivo Study in P301S Tau Transgenic Mice

This protocol describes a long-term study to evaluate the efficacy of Methylene Blue in a mouse model of tauopathy.

Animal Model:

-

P301S Tau transgenic mice, which express human Tau with the P301S mutation, leading to progressive age-dependent development of neurofibrillary tangle pathology.[10]

Dosing Regimen:

-

Group Assignment: Randomly assign P301S mice and wild-type littermates to control and treatment groups at 1 month of age.

-

Diet Preparation: Prepare custom diets containing Methylene Blue to achieve target doses of 4 mg/kg/day (low dose) and 40 mg/kg/day (high dose). The control diet should be identical but without MB.[10][11]

-

Administration: Provide the diets ad libitum from 1 month to 10 months of age. Monitor food consumption and body weight regularly.[10][11]

Outcome Measures:

-

Behavioral Testing: At 5, 7, and 9 months of age, perform a battery of behavioral tests, including the open-field test (for hyperactivity), elevated plus maze (for disinhibition), and contextual fear conditioning (for memory).[10]

-

Immunohistochemistry: At the end of the study (10 months), perfuse the mice and prepare brain sections. Perform immunohistochemistry using antibodies against phosphorylated Tau (e.g., AT8) to quantify Tau pathology in the cortex and hippocampus.[10]

-

Biochemical Analysis: Homogenize brain tissue to perform Western blotting for markers of Tau pathology, oxidative stress, and inflammation.

-

Gene Expression Analysis: Use RT-PCR to measure the mRNA levels of Nrf2/ARE pathway genes (e.g., Nrf2, HO1, NQO1) in brain tissue.[10]

Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between control and MB-treated groups.

Conclusion

Methylene Blue serves as a foundational tool for understanding the inhibition of Tau aggregation. Its mechanism, centered on the oxidation of key cysteine residues, provides a clear chemical basis for preventing fibril formation. Furthermore, its ability to engage and enhance cellular quality control mechanisms, such as autophagy and the Nrf2-mediated antioxidant response, highlights the potential for pleiotropic effects in combating the complex pathology of tauopathies. The experimental protocols detailed herein provide a framework for the evaluation of novel Tau aggregation inhibitors, using MB as a benchmark for mechanistic and efficacy studies. While clinical trials with MB derivatives have yielded mixed results, the insights gained from its study remain invaluable for the continued development of effective therapeutics for Alzheimer's disease and related neurodegenerative disorders.

References

- 1. Mechanism of Methylene Blue Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redox interactions of methylene blue with cysteine amino acid as a possible mechanizm of biological action of the dye | Biophysical Bulletin [periodicals.karazin.ua]

- 4. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. researchgate.net [researchgate.net]

- 7. Methylthioninium chloride (methylene blue) induces autophagy and attenuates tauopathy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylene blue induces macroautophagy through 5′ adenosine monophosphate-activated protein kinase pathway to protect neurons from serum deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylene blue induces macroautophagy through 5' adenosine monophosphate-activated protein kinase pathway to protect neurons from serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Methylene blue upregulates Nrf2/ARE genes and prevents tau-related neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Methylene Blue Reduced Abnormal Tau Accumulation in P301L Tau Transgenic Mice | PLOS One [journals.plos.org]

- 15. Preventive methylene blue treatment preserves cognition in mice expressing full-length pro-aggregant human Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preventive methylene blue treatment preserves cognition in mice expressing full-length pro-aggregant human Tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 19. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

The Discovery and Synthesis of LMTX: A Novel Tau Aggregation Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The inhibition of tau aggregation has emerged as a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of Leuco-methylthioninium bis(hydromethanesulfonate) (LMTX), a second-generation tau aggregation inhibitor. We delve into the discovery of LMTX as a successor to methylene blue, its chemical synthesis, and its mechanism of action. This guide presents a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of its synthesis, experimental workflows, and proposed signaling pathways.

Introduction: The Challenge of Tau Aggregation

Tau is an intrinsically disordered protein that, under normal physiological conditions, binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton. In tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and begins to self-aggregate into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs)[1]. This process is not only a marker of disease progression but is also believed to be a key driver of neurodegeneration.

The development of small molecules that can inhibit this aggregation process has been a major focus of drug discovery efforts. Early research identified phenothiazines, such as methylene blue (methylthioninium chloride), as inhibitors of tau aggregation[2]. However, methylene blue has limitations, including poor bioavailability and tolerability at higher doses. This led to the development of LMTX, a stabilized, reduced form of the active methylthioninium moiety, designed for improved pharmacokinetic and pharmacodynamic properties[3].

Discovery and Development of LMTX

LMTX, also known as TRx0237, was developed by TauRx Therapeutics as a second-generation tau aggregation inhibitor. It is the bis(hydromethanesulfonate) salt of leuco-methylthioninium, the reduced form of the methylthioninium cation[3]. The rationale behind its development was to create a more bioavailable and better-tolerated formulation compared to the oxidized form, methylene blue[4]. Preclinical studies demonstrated that LMTX effectively inhibits tau fibrillization in vitro and reduces tau pathology in transgenic mouse models of tauopathy[5]. These promising results led to its advancement into clinical trials for the treatment of Alzheimer's disease.

Quantitative Data

The following tables summarize the key quantitative data for LMTX from various preclinical and clinical studies.

Table 1: In Vitro and Cellular Activity of LMTX

| Parameter | Value | Assay System | Reference |

| Ki (intracellular) | 0.12 µM | Cell-based tau aggregation assay | [2] |

| EC50 | 1.1 µM | Inhibition of α-Synuclein aggregation in N1E-115 cells | [6] |

| PHF Dissolution | 0.16 µM | Disruption of PHFs from AD brain tissue | [2] |

| Inhibitory Constant (MTC) | 123 nM | Cell-based model of inducible tau aggregation | [7] |

| IC50 (MTC) | 1.9 µM - 3.5 µM | In vitro tau aggregation assays | [7] |

Table 2: Preclinical Pharmacokinetics of LMTX in Transgenic Mouse Models

| Species | Dose (mg/kg) | Route | Brain Concentration Range (µM) | Key Findings | Reference |

| Tau Transgenic Mice | 5 - 75 | Oral | 0.13 - 1.38 | Dose-dependent rescue of learning impairment and reduction in tau-reactive neurons. | [8] |

| Tau Transgenic Mice | 5 and 15 | Oral | ~0.1 - 1.4 | Improved motor performance on RotaRod. | [2] |

| α-Synuclein Transgenic Mice | 5 and 15 | Oral | 30.62 ± 27.34 ng/g (5 mg/kg), 100.49 ± 95.16 ng/g (15 mg/kg) | Significant decrease in α-Synuclein-positive neurons. | [6] |

Table 3: Overview of Key LMTX Clinical Trial Results in Alzheimer's Disease

| Trial Identifier | Phase | Patient Population | Doses | Key Efficacy Endpoints & Results | Reference |

| TRx-237-015 (NCT01689246) | 3 | Mild to moderate AD | 75 mg and 125 mg twice daily vs. 4 mg twice daily (control) | Primary endpoints not met as add-on therapy. Post-hoc analysis of monotherapy group showed statistically significant reductions in cognitive decline (ADAS-Cog) and functional decline (ADCS-ADL), and a 38% reduction in brain atrophy progression. | [6][9] |

| TRx-237-005 | 3 | Mild AD | 100 mg twice daily vs. 4 mg twice daily (control) | Consistent with TRx-237-015, monotherapy showed significant benefits in cognitive and functional outcomes. | [1][10] |

| LUCIDITY (NCT03446001) | 3 | Mild Cognitive Impairment and Mild-to-moderate AD | 16 mg/day | 82% reduction in cognitive decline (ADAS-Cog13) and 35% reduction in brain atrophy progression at 18 months compared to matched placebo data. | [11] |

Experimental Protocols

Chemical Synthesis of Leuco-methylthioninium bis(hydromethanesulfonate) (LMTX)

The synthesis of LMTX involves the reduction of methylthioninium chloride (methylene blue) to its leuco form, followed by stabilization as the bis(hydromethanesulfonate) salt. While the precise, proprietary industrial synthesis protocol is not publicly available, a general laboratory-scale synthesis can be inferred from the chemical literature and patents.

Step 1: Reduction of Methylene Blue

-

Dissolve Methylene Blue (methylthioninium chloride) in a suitable solvent, such as water or a water/alcohol mixture.

-

Add a reducing agent. A common method for the reduction of thiazine dyes is the use of a dithionite salt (e.g., sodium dithionite) under neutral or slightly alkaline conditions. The blue color of the methylene blue solution will disappear as it is reduced to the colorless leuco form.

-

The reaction is typically performed at room temperature with stirring until the solution becomes colorless.

Step 2: Formation and Isolation of the Bis(hydromethanesulfonate) Salt

-

To the solution of leuco-methylthioninium, add an aqueous solution of hydroxymethanesulfinic acid sodium salt (rongalite) or a related reagent.

-

Acidify the mixture with a suitable acid (e.g., methanesulfonic acid) to facilitate the formation of the bis(hydromethanesulfonate) salt.

-

The LMTX salt will precipitate from the solution. The precipitate can be collected by filtration.

-

Wash the collected solid with a suitable solvent to remove impurities.

-

Dry the product under vacuum to obtain the stable, crystalline LMTX.

Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods may vary.

In Vitro Tau Aggregation Assay (Thioflavin T Fluorescence)

This assay monitors the formation of tau fibrils in the presence of an inducer and the inhibitory effect of LMTX.

Materials:

-

Recombinant human tau protein (full-length or a fragment such as K18)

-

Heparin (or another aggregation inducer)

-

Thioflavin T (ThT)

-

LMTX

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-510 nm)

Procedure:

-

Prepare a stock solution of recombinant tau protein in the assay buffer.

-

Prepare a stock solution of heparin in the assay buffer.

-

Prepare a stock solution of ThT in the assay buffer and filter through a 0.2 µm filter.

-

Prepare serial dilutions of LMTX in the assay buffer.

-

In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

LMTX solution (or vehicle control)

-

ThT solution (final concentration typically 10-25 µM)

-

Tau protein solution (final concentration typically 2-10 µM)

-

-

Initiate the aggregation by adding the heparin solution (final concentration typically 2.5-10 µM).

-

Seal the plate to prevent evaporation.

-

Incubate the plate in the plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a desired period (e.g., 24-72 hours).

-

Plot the fluorescence intensity against time to obtain aggregation curves. The inhibitory effect of LMTX is determined by the reduction in the rate and extent of the fluorescence increase compared to the vehicle control.[7][12][13]

Cell-Based Tauopathy Model

This protocol describes a general method for evaluating the efficacy of LMTX in a cellular model of tau aggregation.

Materials:

-

HEK293 or neuroblastoma cell line stably or transiently expressing a pro-aggregant form of tau (e.g., tau with a P301L mutation) or a system with inducible tau expression.

-

Cell culture medium and supplements.

-

LMTX.

-

Reagents for inducing tau expression (if applicable, e.g., doxycycline).

-

Reagents for cell lysis.

-

Antibodies for detecting total and aggregated tau (e.g., for Western blotting or immunofluorescence).

-

Thioflavin S or other dyes for staining tau aggregates.

Procedure:

-

Plate the cells in a suitable format (e.g., 24-well or 96-well plates).

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of LMTX or vehicle control.

-

If using an inducible system, add the inducing agent to initiate tau expression.

-

Incubate the cells for a sufficient period for tau aggregation to occur (e.g., 24-72 hours).

-

For Immunofluorescence Analysis:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against aggregated tau.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain with a nuclear counterstain (e.g., DAPI) and/or a dye for tau aggregates (e.g., Thioflavin S).

-

Image the cells using a fluorescence microscope and quantify the number and intensity of tau inclusions.

-

-

For Biochemical Analysis (e.g., Filter Trap Assay or Western Blot):

-

Lyse the cells in a buffer containing detergents.

-

Separate soluble and insoluble fractions by centrifugation.

-

Analyze the insoluble fraction for aggregated tau using a filter trap assay (dot blot) or by Western blotting after resuspension in a strong denaturant (e.g., formic acid).

-

Visualizations

Chemical Synthesis of LMTX

Caption: Chemical synthesis pathway of LMTX from Methylene Blue.

Experimental Workflow for LMTX Evaluation

Caption: Experimental workflow for the evaluation of LMTX.

Proposed Mechanism of Action of LMTX on Tau Aggregation

Caption: Proposed mechanism of LMTX in inhibiting tau aggregation.

Conclusion

LMTX represents a significant advancement in the development of tau-targeted therapies for Alzheimer's disease and other tauopathies. As a second-generation tau aggregation inhibitor, it was designed to overcome the limitations of its predecessor, methylene blue, offering improved bioavailability and tolerability. The extensive preclinical and clinical data, though complex in its interpretation, particularly regarding monotherapy versus add-on therapy, suggest a potential disease-modifying effect by targeting the core pathology of tau aggregation. The detailed experimental protocols and methodologies presented in this guide provide a framework for the continued investigation and development of this and other tau aggregation inhibitors. The visualizations of its synthesis, evaluation workflow, and mechanism of action offer a clear conceptual understanding for researchers in the field. Further research and well-designed clinical trials are crucial to fully elucidate the therapeutic potential of LMTX and to bring this promising therapeutic strategy to patients in need.

References

- 1. Second Phase 3 Study Results for LMTX® Published in the Journal of Alzheimer's Disease [prnewswire.com]

- 2. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Construction of a cell-based aggregation and seeding model for the Tau protein: A cell-based aggregation and seeding model for the Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 6. TauRx Reports First Phase 3 Results for LMTX® [prnewswire.com]

- 7. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 8. Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer's disease: a randomised, controlled, double-blind, parallel-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]

- 11. TauRx's LMTX Shows Promising Results for Alzheimer's Treatment with Potential to Become First Oral Disease-Modifying Therapy [trial.medpath.com]

- 12. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

- 13. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylene Blue and its Derivatives as Tau Aggregation Inhibitors

This guide provides a comprehensive technical overview of Methylene Blue (MB) and its advanced derivative, Hydromethylthionine (LMTX™), potent inhibitors of tau protein aggregation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tauopathies, such as Alzheimer's disease.

Core Compound Profile: Methylene Blue (Methylthioninium Chloride)

Methylene Blue is a phenothiazine compound with a long history of use in medicine for various indications. Its ability to cross the blood-brain barrier and interfere with the aggregation of tau protein has made it a significant tool and therapeutic candidate in neurodegenerative disease research.

Chemical Structure:

-

Systematic Name: 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride

-

Molecular Formula: C₁₆H₁₈ClN₃S

-

Molar Mass: 319.85 g/mol

LMTX™ (Hydromethylthionine Mesylate) is a stabilized, reduced form of methylthioninium, developed to improve oral absorption and tolerability.

Mechanism of Action

The primary mechanism by which Methylene Blue inhibits tau aggregation involves the modulation of cysteine residues within the tau protein.

-

Oxidation of Tau Monomers: The oxidized form of Methylene Blue (MT+) acts as an electron acceptor, catalyzing the formation of an intramolecular disulfide bond between the two cysteine residues (C291 and C322) located in the microtubule-binding repeat domain of the tau monomer.[1]

-

Conformational Lock: This disulfide bridge "locks" the tau monomer in a conformation that is incompetent for aggregation, preventing it from participating in the nucleation and elongation steps required to form paired helical filaments (PHFs) and subsequent neurofibrillary tangles (NFTs).

-

Inhibition of Fibril Formation: In vitro studies consistently show that MB inhibits the formation of mature tau fibrils.[2][3] However, it is important to note that this action may lead to an increase in the number of soluble, granular tau oligomers, whose pathological significance is also under investigation.[2][3]

-

Reduction of Soluble Tau: In vivo studies in transgenic mouse models of tauopathy have demonstrated that treatment with Methylene Blue can significantly reduce the levels of soluble tau protein in the brain.[4][5]

Signaling Pathways in Tau Pathology

Tau pathology is intrinsically linked to its hyperphosphorylation, which causes it to detach from microtubules and become available for aggregation. Several signaling pathways regulate this process. Methylene Blue's mechanism is a direct intervention on the protein itself, downstream of these signaling events.

Quantitative Data Summary

In Vitro Inhibition of Tau Aggregation

The inhibitory potential of Methylene Blue on tau aggregation has been quantified using various in vitro assays, most commonly the Thioflavin T (ThT) fluorescence assay, which measures the formation of beta-sheet-rich fibrillar structures.

| Assay Type | Tau Construct | Inducer | IC₅₀ Value (µM) | Reference |

| Thioflavin T Assay | Full-length Tau | Heparin | 1.9 | Taniguchi et al., 2005 (cited in[6]) |

| Thioflavin S Assay | Tau Repeat Domain | Arachidonic Acid | ~3.5 | Chang et al., 2009 (cited in[6]) |

| Thioflavin T Assay | Wild-type Tau | Heparin | >1, <10 | Soeda et al., 2015[2] |

Note: IC₅₀ values can vary based on the specific tau construct, inducer used, and assay conditions.

Clinical Trial Efficacy Data (LMTX™)

LMTX™, the advanced formulation of Methylene Blue, has undergone extensive clinical evaluation. The following table summarizes key efficacy results from Phase 3 trials in patients with mild to moderate Alzheimer's disease.

| Trial / Study | Patient Population | Treatment Group | Duration | Primary Outcome Measure(s) | Key Finding |

| TRx-237-015 (Phase 3) | Mild to Moderate AD | LMTX™ Monotherapy (150/250 mg/day) | 15 mos | ADAS-Cog11, ADCS-ADL | Statistically significant reduction in disease progression on both cognitive and functional scales vs. controls. |

| TRx-237-005 (Phase 3) | Mild AD | LMTX™ Monotherapy (200 mg/day) | 18 mos | ADAS-Cog, ADCS-ADL | Confirmed significant benefit of monotherapy; reduced rate of brain atrophy progression.[6][7] |

| LUCIDITY (Phase 3) | Mild Cognitive Impairment & Mild-to-Moderate AD | LMTX™ (8-16 mg/day) | 24 mos | ADAS-Cog13, ADCS-ADL, CDR-SB | 82% reduction in cognitive decline (ADAS-cog13) and 77% reduction in global clinical decline (CDR-SB) at 24 months compared to matched placebo controls.[5] |

Experimental Protocols

Thioflavin T (ThT) Tau Aggregation Assay

This protocol describes a standard method for monitoring the kinetics of heparin-induced tau aggregation in vitro and assessing the efficacy of inhibitors.

1. Reagent Preparation:

-

Aggregation Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (DTT added fresh before use).

-

Tau Protein Stock: Recombinant human tau protein (e.g., full-length hTau441 or a repeat domain fragment like K18) is diluted to a working stock concentration (e.g., 30 µM) in Aggregation Buffer.

-

Heparin Stock: Heparin sodium salt is dissolved in Aggregation Buffer to a stock concentration (e.g., 16 µM or ~0.1 mg/mL).

-

Thioflavin T Stock: ThT powder is dissolved in Aggregation Buffer to a stock concentration of 500 µM, filtered through a 0.22 µm syringe filter, and stored protected from light. Its concentration is verified by absorbance at 411 nm (ε = 22,000 M⁻¹cm⁻¹).

-

Inhibitor Stock: The test inhibitor (e.g., Methylene Blue) is dissolved in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

2. Assay Procedure:

-

Plate: A 96-well black, clear-bottom, non-binding microplate is used to minimize background fluorescence and protein adhesion.

-

Reaction Mixture (per well):

-

Aggregation Buffer

-

15 µM huTau441 (final concentration)

-

8 µM Heparin (final concentration)

-

50 µM ThT (final concentration)

-

Desired concentration of inhibitor (or vehicle control)

-

Final volume per well: 100-200 µL

-

-

Incubation and Measurement:

-

The plate is sealed to prevent evaporation.

-

The plate is incubated in a microplate reader at 37°C with intermittent shaking (e.g., 50 seconds linear, 50 seconds orbital every 2 minutes).

-

Fluorescence is measured at regular intervals (e.g., every 5-15 minutes) for up to 72 hours.

-

Excitation Wavelength: ~440-450 nm

-

Emission Wavelength: ~480-510 nm

-

3. Data Analysis:

-

The fluorescence intensity is plotted against time to generate aggregation curves.

-

Key kinetic parameters such as the lag phase, maximum fluorescence, and aggregation rate are calculated.

-

The percentage of inhibition is determined by comparing the maximum fluorescence of inhibitor-treated wells to vehicle-treated controls.

-

Dose-response curves are generated to calculate the IC₅₀ value of the inhibitor.

Experimental Workflow Diagram

References

- 1. Aminothienopyridazines and Methylene Blue Affect Tau Fibrillization via Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. Methylene blue does not reverse existing neurofibrillary tangle pathology in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylene Blue Reduced Abnormal Tau Accumulation in P301L Tau Transgenic Mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Inhibition of Tau Aggregation in Tauopathy Models: A Technical Guide to Methylene Blue and its Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals on the mechanisms, preclinical and clinical evaluation of Methylene Blue and its advanced derivative, LMTX, as inhibitors of tau protein aggregation.

Disclaimer: This technical guide was developed in response to a request for information on "Tau-aggregation-IN-1". As no publicly available data could be found for a compound with this designation, this document focuses on a well-characterized and clinically evaluated tau aggregation inhibitor, Methylene Blue (MB), and its derivative, LMTX (hydromethylthionine mesylate), to provide a representative and data-rich overview of this therapeutic class.

Executive Summary

Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease, are characterized by the intracellular aggregation of the microtubule-associated protein tau. The inhibition of this aggregation process is a primary therapeutic strategy. Methylene Blue, a phenothiazine compound, and its stable reduced form, LMTX, have been extensively studied as tau aggregation inhibitors. This guide provides a detailed technical overview of the preclinical and clinical evaluation of these compounds, including quantitative data from key studies, detailed experimental protocols for their assessment, and an exploration of their proposed mechanisms of action.

Chemical Structures

Methylene Blue (Methylthioninium Chloride)

-

Molecular Weight: 319.85 g/mol [1]

-

IUPAC Name: [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride[2]

LMTX (Hydromethylthionine Mesylate; TRx0237)

-

Chemical Formula: C₁₈H₂₇N₃O₆S₃[5]

-

IUPAC Name: N3,N3,N7,N7-tetramethyl-10H-phenothiazine-3,7-diamine dimethanesulfonate[5]

-

Note: LMTX is a stable, reduced form of methylthioninium designed for improved bioavailability and tolerability.[7]

Quantitative Data from In Vitro and In Vivo Studies

The efficacy of Methylene Blue and LMTX has been evaluated in a range of preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Tau Aggregation

| Compound | Assay Type | Tau Species | Inducer | Key Finding | Reference |

| Methylene Blue | Thioflavin T Fluorescence | Recombinant Tau | Heparin | Inhibition of tau fibril formation | [8] |

| LMTX | In vitro disruption assay | PHFs from AD brain | - | Disruption of PHFs at 0.16 µM | [6] |

Table 2: Efficacy of Methylene Blue in Preclinical Tauopathy Models

| Animal Model | Treatment Dose & Duration | Key Pathological Findings | Key Behavioral Findings | Reference |

| P301L tau transgenic mice | Orally administered for 5 months | Reduced detergent-insoluble phospho-tau. | Not Assessed | [9] |

| rTg4510 mice | 6 weeks of dosing in water (16 to 17.5 months of age) | Decreased soluble tau; no removal of sarkosyl-insoluble tau or existing tangles. | Not Assessed | [10] |

| P301S mice | 4 mg/kg (low dose) and 40 mg/kg (high dose) in diet for 9 months | Significant decrease in AT8 immunoreactivity in cerebral cortex with low dose. | Improved behavioral abnormalities. | [11] |

| JNPL3 mice | Oral gavage for 2 weeks | Reduced total tau levels in the absence of significant changes in sarkosyl-insoluble tau. | Not Assessed | [9] |

Table 3: Clinical Trial Results for LMTX in Alzheimer's Disease

| Trial Identifier | Phase | Patient Population | Treatment Arms | Key Cognitive Outcomes (Monotherapy) | Key Brain Atrophy Outcomes (Monotherapy) | Reference |

| TRx-237-015 | 3 | 891 mild to moderate AD | LMTX (75mg or 125mg b.i.d.) vs. Placebo (4mg LMTX b.i.d.) | Statistically significant reductions in rate of disease progression on ADAS-Cog. | 38% reduction in the expansion of the lateral ventricular volume. | [12] |

| TRx-237-005 | 3 | 800 mild AD | LMTX (100mg b.i.d.) vs. Control (4mg LMTX b.i.d.) | Significant differences in favor of LMTX monotherapy on ADAS-Cog and ADCS-ADL. | Slow-down in brain atrophy rate. | [13] |

| LUCIDITY (NCT03446001) | 3 | Mild cognitive impairment and mild-to-moderate AD | LMTX vs. matched placebo data from historical trials | 82% reduction in cognitive decline (ADAS-cog13) at 18 months. | 35% reduction in the progression of brain atrophy at 18 months. | [14] |

Experimental Protocols

In Vitro Tau Aggregation Assay (Thioflavin T)

This protocol is a representative method for assessing the inhibition of tau aggregation in a cell-free system using Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet structures characteristic of tau fibrils.

Materials:

-

Recombinant tau protein (e.g., full-length human tau or a fragment like K18)

-

Aggregation Buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[15]

-

Heparin solution (inducer of aggregation)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)[16]

-

Test compound (e.g., Methylene Blue) at various concentrations

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Reaction Setup: In each well of the 96-well plate, combine the aggregation buffer, recombinant tau protein (e.g., final concentration of 10 µM), heparin (e.g., final concentration of 2.5 µM), and ThT (e.g., final concentration of 25 µM).[16][17]

-

Addition of Inhibitor: Add the test compound (Methylene Blue) or vehicle control to the respective wells at the desired final concentrations.

-

Incubation and Monitoring: Seal the plate and incubate at 37°C with continuous shaking in a plate reader.[16][17]

-

Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every 2-5 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.[16][17]

-

Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves. The effect of the inhibitor can be quantified by comparing the lag time, maximum fluorescence, and slope of the growth phase between the treated and control wells.

Sarkosyl-Insoluble Tau Extraction from Mouse Brain

This protocol describes a common method to isolate aggregated, detergent-insoluble tau from brain tissue of tauopathy mouse models.

Materials:

-

Mouse brain tissue (e.g., cortex or hippocampus)

-

Homogenization Buffer (e.g., 20 mM Tris pH 7.4, 800 mM NaCl, 1 mM EGTA, 1 mM EDTA, 10% sucrose, with protease and phosphatase inhibitors)[18]

-

N-lauroylsarcosinate (Sarkosyl) solution (e.g., 40% w/v in water)[18]

-

Ultracentrifuge

Procedure:

-

Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.[18]

-

Initial Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.[18]

-

Sarkosyl Incubation: Add sarkosyl to the supernatant to a final concentration of 1% and incubate with stirring for 1 hour at room temperature.[18]

-

Ultracentrifugation: Centrifuge the mixture at 100,000 x g for 1 hour at 25°C.[18]

-

Pellet Resuspension: Discard the supernatant. The resulting pellet contains the sarkosyl-insoluble tau aggregates. Resuspend the pellet in an appropriate buffer (e.g., PBS or sample buffer for Western blotting).

Immunohistochemistry for Phosphorylated Tau

This protocol outlines the steps for visualizing phosphorylated tau aggregates in brain sections from tauopathy mouse models.

Materials:

-

40 µm thick free-floating brain sections from PFA-perfused mice (e.g., rTg4510)

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Solution (e.g., 5% normal donkey serum, 0.2% BSA in PBS)

-

Primary Antibody against phosphorylated tau (e.g., AT8, recognizing pSer202/Thr205) diluted in antibody buffer.[19]

-

Fluorescently-labeled Secondary Antibody

-

DAPI for nuclear counterstaining

-

Mounting Medium

Procedure:

-

Permeabilization: Permeabilize the brain sections with permeabilization buffer.[19]

-

Blocking: Incubate the sections in blocking solution for 30 minutes at room temperature to reduce non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.[19]

-

Washing: Wash the sections multiple times with PBS.

-

Secondary Antibody Incubation: Incubate with the secondary antibody for 2 hours at room temperature.[19]

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the sections onto slides with mounting medium.[19]

-

Imaging: Visualize the stained sections using a confocal or fluorescence microscope.

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in mouse models of tauopathy.

Apparatus:

-

A circular pool (90-100 cm in diameter) filled with opaque water (using non-toxic white paint).[20]

-

A hidden escape platform submerged just below the water surface.

-

Various extra-maze visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Cued Training (Days 1-3): The platform is visible (e.g., marked with a flag) and its location is varied between trials. This phase teaches the mouse the basic task of finding and climbing onto the platform to escape the water.[21]

-

Acquisition Training (Days 4-8): The platform is hidden in a fixed location. The mouse must use the extra-maze cues to learn the platform's position. Multiple trials are conducted each day from different starting points.[21]

-

Probe Trial (Day 9): The platform is removed from the pool, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[21]

-

Data Analysis: The primary measures are the latency to find the platform during acquisition trials and the time spent in the target quadrant during the probe trial.

Signaling Pathways and Mechanisms of Action

Methylene Blue is believed to exert its effects through multiple mechanisms beyond direct inhibition of tau-tau binding. Two prominent pathways are the induction of autophagy and the activation of the Nrf2/ARE pathway.

Induction of Autophagy

Methylene Blue has been shown to induce autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles. This provides a mechanism for clearing pathogenic tau species.

References

- 1. Methylene Blue: Structure, Formula, Properties & Uses [vedantu.com]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. leucomethylthioninium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Activators of Nrf2 to Counteract Neurodegenerative Diseases [mdpi.com]

- 9. New methylene blue - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchwithrutgers.com [researchwithrutgers.com]

- 14. Methylene blue upregulates Nrf2/ARE genes and prevents tau-related neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

- 17. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 18. pubcompare.ai [pubcompare.ai]

- 19. protocols.io [protocols.io]

- 20. mmpc.org [mmpc.org]

- 21. 4.3.4. Morris Water Maze (MWM) [bio-protocol.org]

In vitro characterization of Tau-aggregation-IN-1

An In-Depth Technical Guide to the In Vitro Characterization of Tau-Aggregation-IN-1

For Researchers, Scientists, and Drug Development Professionals

Inhibition of Tau Aggregation

| Tau Isoform | TAI-1 IC50 (µM) | Maximum Inhibition (%) |

| Full-length Tau (2N4R) | 1.2 ± 0.2 | 98 ± 2 |

| Truncated Tau (K18) | 0.8 ± 0.1 | 99 ± 1 |

Experimental Protocol: Thioflavin T (ThT) Tau Aggregation Assay

-

Reagent Preparation:

-

Prepare a 20 µM solution of full-length recombinant human Tau (2N4R) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a 5 mg/mL stock solution of heparin in water.

-

Prepare a 500 µM stock solution of Thioflavin T (ThT) in water and filter through a 0.22 µm filter.

-

Assay Setup:

-

Add 88 µL of the 20 µM Tau protein solution to each well.

-

To initiate aggregation, add 10 µL of the heparin solution to each well for a final concentration of 5 µM Tau and a 1:4 molar ratio of Tau to heparin.

-

Add 10 µL of the ThT stock solution to each well for a final concentration of 50 µM.

-

Incubation and Measurement:

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24 hours) using a plate reader with excitation at ~450 nm and emission at ~485 nm.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence of wells containing only buffer and ThT.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

-

References

The Effect of Methylene Blue and its Derivative LMTX on Tau Fibrillization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tau aggregation inhibitor Methylene Blue (MB) and its derivative, LMTX (hydromethylthionine mesylate), focusing on their effects on tau fibrillization. This document outlines the core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.

Introduction to Tau Aggregation and Its Inhibition

Tau is a microtubule-associated protein that, under pathological conditions, can misfold and aggregate into insoluble fibrils, forming neurofibrillary tangles (NFTs), a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] The aggregation process is thought to proceed through the formation of smaller, soluble oligomeric species, which are themselves neurotoxic, before maturing into larger fibrils.[1][2] Small molecule inhibitors of tau aggregation are a promising therapeutic strategy aimed at preventing the formation of these toxic species.[3] Methylene Blue and its stable, reduced form, LMTX, are among the most studied compounds in this class.[4][5]

Mechanism of Action

Methylene Blue and LMTX are believed to inhibit tau aggregation through multiple mechanisms:

-

Direct Inhibition of Fibril Formation: MB has been shown to directly inhibit the heparin-induced aggregation of tau in vitro.[2] It is thought to bind to tau monomers, preventing their incorporation into growing fibrillar structures.[4] However, studies have shown that while MB reduces the formation of mature tau fibrils, it may increase the number of granular tau oligomers.[2] This is a critical consideration, as these oligomeric species are also implicated in neuronal toxicity.[2]

-

Oxidation of Cysteine Residues: MB can promote the oxidation of cysteine residues within the tau protein.[3] This modification can interfere with the conformational changes required for tau aggregation.

-

Modulation of Tau Phosphorylation: Beyond direct interaction with the tau protein, Methylene Blue has been shown to influence tau phosphorylation, a key post-translational modification that promotes tau aggregation. MB can decrease tau phosphorylation mediated by microtubule affinity-regulating kinase 4 (MARK4) in a dose-dependent manner.[6][7] This is achieved through a dual mechanism: the downregulation of MARK4 protein levels via the ubiquitin-proteasome pathway and the direct inhibition of MARK4 kinase activity.[6] However, other studies suggest that MB might enhance tau phosphorylation at specific sites under certain conditions, indicating a complex regulatory role.[8]

-

Activation of Neuroprotective Pathways: MB has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, which upregulates the expression of antioxidant genes, providing a neuroprotective effect against tau-related toxicity.[9]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Methylene Blue and LMTX in inhibiting tau aggregation and related processes.

| Compound | Assay | Target | IC50 / Ki | Reference |

| Methylene Blue (MTC) | Tau-tau binding inhibition | Tau Protein | 123 nM (Ki) | [4] |

| Methylene Blue (MTC) | Heparin-induced tau filament formation | Tau Protein | 1.9 µM (IC50) | [4] |

| Methylene Blue (MTC) | Dissolution of Paired Helical Filaments (PHFs) | Tau Aggregates | 0.16 µM (IC50) | [4] |

MTC: Methylthioninium chloride, the oxidized form of Methylene Blue.

| Compound | Administration | Model | Effect | Reference |

| LMTX | Oral (5-75 mg/kg) | Transgenic Tau Mouse (Line 1) | Rescued learning impairment and restored behavioral flexibility. | [10] |

| LMTX | Oral (4 mg/kg) | Transgenic Tau Mouse (Line 66) | Corrected motor learning. | [10] |

| Methylene Blue | Oral (20 or 40 mg/kg) | TauΔK Transgenic Mice | Preserved cognition and decreased insoluble tau when administered preventively. | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

This assay is widely used to monitor the formation of amyloid-like fibrils, as the ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[12][13]

Materials:

-

Recombinant tau protein (e.g., full-length or repeat domain)

-

Aggregation inducer (e.g., heparin, arachidonic acid)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)[12]

-

Assay buffer (e.g., PBS pH 7.4 or 10 mM phosphate, 150 mM NaCl, pH 7.0)[12][13]

-

96-well black, clear-bottom non-binding microplate[12]

-

Plate reader with fluorescence capabilities (Excitation ~440-450 nm, Emission ~480-510 nm)[12][14]

Protocol:

-

Prepare a working solution of ThT in the assay buffer to a final concentration of 25 µM.[12]

-

Add the aggregation inducer (e.g., 10 µM Heparin) to the wells of the microplate.[12]

-

Thaw aliquots of tau protein at 37°C immediately before use.[12]

-

Add the tau protein to the wells to achieve the desired final concentration (e.g., 10 µM).[15]

-

Add the test compound (e.g., Methylene Blue) at various concentrations to the appropriate wells.

-

Pipette the contents of each well up and down to ensure thorough mixing.[12]

-

Seal the plate to prevent evaporation.[15]

-

Incubate the plate in a shaking incubator (e.g., 800 rpm) at 37°C.[12]

-

Measure fluorescence at regular intervals (e.g., every 2 minutes to 72 hours) using a plate reader with settings for ThT fluorescence.[12][15]

Electron Microscopy of Tau Fibrils

Transmission Electron Microscopy (TEM) provides direct visualization of tau filament morphology at high resolution.[16][17]

Materials:

-

Aggregated tau samples (from in vitro assays or biological extracts)

-

Carbon-coated copper grids

-

Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

-

Transmission Electron Microscope

Protocol:

-

Apply a small volume (e.g., 5-10 µL) of the tau aggregate suspension onto a carbon-coated copper grid.

-

Allow the sample to adsorb to the grid for a specified time (e.g., 1-5 minutes).

-

Wick away the excess sample using filter paper.

-

Wash the grid by floating it on a drop of distilled water.

-

Apply a drop of the negative stain solution to the grid for a short period (e.g., 30-60 seconds).

-

Remove the excess stain with filter paper.

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at various magnifications to observe fibril morphology, length, and density.

Filter Trap Assay for Tau Aggregation

This assay allows for the quantification of aggregated tau by capturing insoluble aggregates on a membrane.[18]

Materials:

-

Aggregated tau samples

-

Nitrocellulose or PVDF membrane (0.2 or 0.45 µm pore size)

-

Dot blot apparatus or filter manifold

-

Wash buffer (e.g., TBS with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against tau (e.g., pan-tau antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Protocol:

-

Pre-wet the membrane in wash buffer.

-

Assemble the dot blot apparatus with the membrane.

-

Apply the tau aggregate samples to the wells under vacuum.

-

Wash the wells with wash buffer to remove soluble tau.

-

Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-tau antibody overnight at 4°C.

-

Wash the membrane extensively with wash buffer.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Apply the chemiluminescent substrate and image the membrane to quantify the amount of aggregated tau.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the action of Methylene Blue on tau fibrillization.

Caption: Methylene Blue's multifaceted effect on the tau aggregation cascade.

Caption: Methylene Blue's inhibitory action on the MARK4-mediated tau phosphorylation pathway.

Caption: A streamlined workflow for the Thioflavin T (ThT) tau aggregation assay.

Conclusion

Methylene Blue and its derivative LMTX represent a significant class of tau aggregation inhibitors with a complex mechanism of action that extends beyond simple fibril blocking to include modulation of tau phosphorylation and activation of neuroprotective pathways. While these compounds have shown promise in preclinical models, their clinical development has highlighted the challenges of translating in vitro efficacy to patient benefit. This guide provides a foundational understanding of the technical aspects of evaluating such inhibitors, which is crucial for the continued development of effective therapeutics for tauopathies.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Attenuation of synaptic toxicity and MARK4/PAR1-mediated Tau phosphorylation by methylene blue for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lowtoxinforum.com [lowtoxinforum.com]

- 8. Long-term depression-related tau phosphorylation is enhanced by methylene blue in healthy rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preventive methylene blue treatment preserves cognition in mice expressing full-length pro-aggregant human Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

- 13. Thioflavin T spectroscopic assay [assay-protocol.com]

- 14. Aminothienopyridazines and Methylene Blue Affect Tau Fibrillization via Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 16. Analyzing Tau Aggregation with Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on Early-Stage Research of Tau Aggregation Inhibitor-1 (TAI-1)

Executive Summary

TAI-1: Mechanism of Action

Key mechanistic features include:

Quantitative Data Summary

Table 1: In Vitro Inhibition of Tau Aggregation

| Assay Type | Tau Construct | Inducer | TAI-1 IC50 (µM) | Reference |

| Thioflavin T Fluorescence | Full-length wild-type tau | Heparin | ~3.5 | [7] |

| Filter Assay | Tau repeat domain (K19) | Not Specified | 1.9 | [7] |

| Cell-based Aggregation | Inducible tau expression | Not Applicable | 0.123 | |

| Thioflavin T Fluorescence | Not Specified | Not Specified | 1.2 ± 0.2 | [8] |

| Cellular Assay | Cell Line | Key Finding | Quantitative Metric | Reference |

| Tau Seeding Assay | HEK293 expressing tau-RD-YFP | Inhibition of seeded aggregation | Dose-dependent reduction in FRET signal | [9] |

| Autophagy Induction | CHO cells expressing human tau | Reduction in tau levels | Significant reduction at 0.01 µM | [6] |

| MARK4-mediated Phosphorylation | 293T cells | Decreased tau phosphorylation | Dose-dependent reduction | [10] |

| Neurotoxicity Assay | SH-SY5Y cells | Reduction of tau aggregate cytotoxicity | Increased cell viability | [11] |

Detailed Experimental Protocols

In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)

Materials:

-

Recombinant human tau protein (e.g., full-length 2N4R or a fragment like K18)

-

Heparin sodium salt

-

Thioflavin T (ThT)

-

Aggregation Buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well, black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-510 nm)

Procedure:

-

Prepare a reaction mixture in the aggregation buffer containing recombinant tau protein at a final concentration of 10 µM.

-

Add heparin to a final concentration of 2.5 µM to induce aggregation.

-

Add ThT to a final concentration of 10 µM.

-

Pipette 80 µL of each reaction mixture into the wells of the 96-well plate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in the plate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for a duration sufficient to observe the full aggregation curve (e.g., 2-24 hours).

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves.

Cellular Tau Seeding Assay

Materials:

-

HEK293 cells stably expressing a tau construct with a FRET pair (e.g., TauRD-CFP/YFP).

-

Pre-formed tau fibrils (PFFs) to be used as seeds.

-

Lipofectamine 3000 or a similar transfection reagent.

-

Opti-MEM.

-

Complete cell culture medium.

-

96-well imaging plate.

-

High-content imaging system or fluorescence microscope with FRET capabilities.

Procedure:

-

Seed the HEK293-tau-FRET cells in a 96-well plate at a density that allows for transfection and subsequent analysis.

-

Prepare the tau seed-lipofectamine complexes. For each well, dilute a specific amount of tau PFFs (e.g., 10-20 ng) in Opti-MEM. In a separate tube, dilute Lipofectamine 3000 in Opti-MEM. Combine the two solutions and incubate according to the manufacturer's instructions.

-

Add the seed-lipofectamine complexes to the cells.

-

Incubate the cells for 48-72 hours to allow for seeded aggregation to occur.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Analyze the cells using a high-content imaging system to quantify the number of FRET-positive cells (indicating intracellular tau aggregation).

Western Blot for Phosphorylated Tau

Materials:

-

Cell line of interest (e.g., SH-SY5Y or primary neurons).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and system.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies against specific phospho-tau epitopes (e.g., AT8 for pSer202/Thr205, PHF1 for pSer396/Ser404) and total tau.

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

Imaging system for chemiluminescence.

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL reagent and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Experimental Workflows

Caption: Workflow for the screening and validation of tau aggregation inhibitors.

Logical Relationships

References

- 1. Autophagic Pathways to Clear the Tau Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The emerging role of autophagy and mitophagy in tauopathies: From pathogenesis to translational implications in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminothienopyridazines and Methylene Blue Affect Tau Fibrillization via Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted autophagic clearance of Tau protects against Alzheimer's disease through amelioration of Tau-mediated lysosomal stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule affinity–regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.red [sci-hub.red]

- 9. Inhibition and Disassembly of Tau Aggregates by Engineered Graphene Quantum Dots | bioRxiv [biorxiv.org]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

The Cellular Impact of Tau Aggregation Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of Tau Aggregation Inhibitors

Small molecule tau aggregation inhibitors are being developed to interfere with the pathological cascade of tau misfolding and aggregation.[1] These inhibitors can act through various mechanisms, including:

-

Binding to Tau Monomers: Stabilizing the native conformation of tau monomers to prevent their misfolding and subsequent aggregation.

-

Interfering with Oligomerization: Blocking the initial steps of aggregation where tau monomers assemble into toxic oligomeric species.

-

Inhibiting Fibril Elongation: Capping the ends of existing tau fibrils to prevent the recruitment of additional tau monomers.[2]

-

Promoting Off-Pathway Aggregation: Directing tau aggregation towards non-toxic, amorphous aggregates that are more easily cleared by cellular machinery.

Quantitative Data on Tau Aggregation Inhibitors

The efficacy of tau aggregation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro and cell-based assays. The following table summarizes representative IC50 values for different classes of tau aggregation inhibitors, providing a comparative overview of their potency.

| Compound Class | Representative Compound(s) | Assay Type | Tau Construct | Inducer | IC50 (µM) | Reference(s) |

| Phenothiazines | Methylene Blue | In vitro ThT | Full-length Tau | Heparin | 1.9 | [3] |

| Rhodanine derivatives | - | In vitro | K19 Tau construct | - | 1.1 - 2.4 | [4] |

| Anthraquinones | - | In vitro | K19 Tau construct | - | 1.1 - 2.4 | [4] |

| Phenylthiazolyl-hydrazide | - | In vitro | - | - | - | [3] |

| Isatin-pyrrolidinylpyridine | IPP1 | In vitro ThS | R3 peptide | Heparin | 3.2 | [5] |

| Cyanine dyes | N744 | In vitro | htau40 | Anionic surfactant | ~0.3 | [6] |

| Aminothienopyridazines | ATPZ compounds | In vitro | K18 P301L | - | 5.1 - 6.3 | [7] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This is a widely used in vitro assay to monitor the formation of amyloid-like β-sheet structures, which are characteristic of tau fibrils. ThT dye exhibits enhanced fluorescence upon binding to these structures.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant tau protein (e.g., full-length tau or a fragment like K18) in an appropriate buffer (e.g., PBS).

-

Prepare a stock solution of an aggregation inducer, such as heparin or arachidonic acid.

-

Prepare a stock solution of Thioflavin T in buffer.

-

-

Assay Setup:

-

Add ThT to each well.

-

Incubation and Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~480 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Filter Trap Assay

This assay separates aggregated from monomeric tau based on size. Aggregates are retained on a membrane, while monomers pass through. The amount of retained aggregate is then quantified.

Protocol:

-

Reagent Preparation:

-

Filtration:

-

After incubation, treat the samples with a detergent like SDS to solubilize non-aggregated proteins.

-

Filter the samples through a cellulose acetate or nitrocellulose membrane using a dot-blot apparatus.

-

-

Immunodetection:

-

Wash the membrane to remove residual monomeric tau.

-

Block the membrane and then incubate with a primary antibody against tau.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Signal Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the dot intensity to determine the amount of aggregated tau.

-

Cell-Based FRET Assay for Tau Seeding

This assay measures the ability of exogenous tau "seeds" to induce the aggregation of intracellular tau in a cellular context. It often utilizes a FRET (Förster Resonance Energy Transfer) biosensor system.[8][9][10][11][12][13]

Protocol:

-

Cell Culture:

-

Seed Preparation:

-

Prepare tau seeds by aggregating recombinant tau in vitro or by extracting them from the brains of tauopathy models or patients.[8]

-

-

Transduction:

-

Treat the biosensor cells with the prepared tau seeds, often using a transfection reagent like Lipofectamine to facilitate uptake.[10]

-

-

FRET Measurement:

-

After a suitable incubation period (e.g., 24-48 hours), harvest the cells.

-

Analyze the cells using flow cytometry to measure the FRET signal, which is indicative of intracellular tau aggregation.

-

-

Data Analysis:

-

Quantify the percentage of FRET-positive cells.

-

Cellular Effects of Tau Aggregation Inhibition

Restoration of Microtubule Stability and Axonal Transport

Reduction of Synaptic Dysfunction

Mitigation of Neuronal Toxicity and Cell Death

Signaling Pathways Modulated by Tau Aggregation

The phosphorylation state of tau is a critical determinant of its aggregation propensity and is regulated by a complex network of signaling pathways. Key kinases, such as Glycogen Synthase Kinase 3β (GSK3β), and phosphatases play a central role.[20]

Experimental Workflow for TAI-1 Evaluation

Conclusion

References

- 1. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Deformation Is a Key Factor in Screening Aggregation Inhibitor for Intrinsically Disordered Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency of a tau fibrillization inhibitor is influenced by its aggregation state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell-based Tau seeding assay [protocols.io]

- 11. A FRET Flow Cytometry Technique to Detect Tau-Seed Induced Reporter Protein Aggregation [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. Specific detection of tau seeding activity in Alzheimer’s disease using rationally designed biosensor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Abnormal Tau, Mitochondrial Dysfunction, Impaired Axonal Transport of Mitochondria, and Synaptic Deprivation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tau-mediated synaptic damage in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tau-Induced Defects in Synaptic Plasticity, Learning, and Memory Are Reversible in Transgenic Mice after Switching Off the Toxic Tau Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Tau protein aggregates inhibit the protein-folding and vesicular trafficking arms of the cellular proteostasis network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amyloid Activates GSK-3β to Aggravate Neuronal Tauopathy in Bigenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. synapse.koreamed.org [synapse.koreamed.org]

- 24. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tau and mTOR: The Hotspots for Multifarious Diseases in Alzheimer's Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effect of treadmill exercise on PI3K/AKT/mTOR, autophagy, and Tau hyperphosphorylation in the cerebral cortex of NSE/htau23 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mammalian Target of Rapamycin (mTor) Mediates Tau Protein Dyshomeostasis: IMPLICATION FOR ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

The Compound Tau-aggregation-IN-1: A Technical Guide for Studying Tau Seeding and Aggregation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tau-aggregation-IN-1, a small molecule inhibitor of tau protein aggregation. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in studying tau seeding and aggregation, crucial processes in the pathology of Alzheimer's disease and other tauopathies.

Introduction to this compound

This compound (also referred to as Compound D-519) is a novel compound identified for its ability to inhibit the aggregation of the full-length tau441 protein.[1] Beyond its anti-aggregation properties, it has also been characterized as a dopamine D2/D3 receptor agonist, making it a multifunctional compound of interest in neurodegenerative disease research.[1] Its potential to modulate tau pathology makes it a valuable tool for investigating the mechanisms of tau aggregation and for the preclinical assessment of potential therapeutic strategies targeting tauopathies.

Mechanism of Action

This compound is a non-covalent inhibitor of tau aggregation.[1][2] The primary mechanism of tau aggregation involves a nucleation-dependent polymerization process where monomeric tau misfolds and self-assembles into oligomers and larger fibrils.[1][2] Small molecule inhibitors like this compound can interfere with this process at various stages. While the precise binding site of this compound on the tau protein has not been fully elucidated, studies on similar catechol-based compounds suggest that they may act by binding to solvent-exposed hydrophobic sites on the tau protein.[1] This interaction is thought to stabilize the monomeric form of tau or prevent the conformational changes necessary for its incorporation into growing aggregates. The inhibitory activity of such compounds is often correlated with their polarity and polarizability.[1]

Below is a simplified representation of the tau aggregation pathway and the proposed point of intervention for an inhibitor like this compound.

Caption: Tau aggregation pathway and inhibitor action.

Quantitative Data

The inhibitory potency of this compound on the aggregation of full-length tau441 protein has been determined using in vitro aggregation assays. The key quantitative measure is the half-maximal inhibitory concentration (IC50).

| Compound | Target Protein | Assay Type | Inducer | IC50 (µM) | Reference |

| This compound | full-length tau441 | Thioflavin T Fluorescence | Heparin | 21 | [1] |

Experimental Protocols